molecular formula C10H11FN4O3 B12106045 Purine-9-beta-d-(2'-deoxy-2'-fluoro) arabinoriboside

Purine-9-beta-d-(2'-deoxy-2'-fluoro) arabinoriboside

Cat. No.: B12106045
M. Wt: 254.22 g/mol
InChI Key: HLBLWLNFMONEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside is a modified nucleoside analogue. It is a purine nucleoside analogue with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification enhances its stability and alters its biological activity, making it a valuable compound in scientific research and medical applications.

Properties

IUPAC Name

4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLWLNFMONEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside typically involves the fluorination of a suitable precursor. One common method involves the direct fluorination of 2’-deoxy-2’-fluoro-β-D-arabinofuranosylguanine using a fluorinating agent such as [18F]KF/K.2.2.2 in dimethyl sulfoxide at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Substitution Reactions

The 6-position of the purine ring and the 2'-fluoro group on the sugar moiety are primary sites for nucleophilic substitution:

Reaction Type Reagents/Conditions Products Key Findings
Purine Ring Substitution Amines, thiols, or hydroxylamines6-Amino/6-thio/6-hydroxy derivatives (e.g., F-ara-Adenine, F-ara-Guanine)Chlorine at C6 is susceptible to displacement by nucleophiles under mild conditions .
Sugar Fluoride Exchange Tetrabutylammonium fluoride (TBAF)2'-Deoxy-2'-hydroxy analogs (rarely observed)Steric hindrance from the β-fluoro group impedes direct substitution, favoring elimination in unprotected sugars .
  • Mechanistic Insight : The 2'-β-fluoro group stabilizes a transition state that favors SN2 mechanisms during sugar modifications, while bulky protecting groups (e.g., trityl) reduce elimination side reactions .

Phosphorylation

F-ara-Purine undergoes enzymatic and chemical phosphorylation to form active metabolites:

Phosphorylation Site Catalysts/Enzymes Products Biological Relevance
5'-OH Group Adenosine kinase or chemical phosphorylating agents5'-Monophosphate (F-ara-Purine-MP)Prerequisite for incorporation into DNA/RNA and antiviral activity .
3'-OH Group Chemoenzymatic methods3',5'-Cyclic phosphate derivativesExplored for prodrug strategies to enhance cellular uptake .
  • Stability : The 2'-fluoro group confers resistance to phosphorylase cleavage, prolonging intracellular half-life .

Oxidation and Reduction

The purine ring and sugar hydroxyl groups participate in redox reactions:

Reaction Reagents Outcome
Purine Ring Oxidation KMnO₄ or xanthine oxidase8-Oxo-F-ara-Purine (inactive metabolite)
Sugar Reduction NaBH₄ or catalytic hydrogenation2'-Deoxy-2'-fluoro-arabinitol (inert sugar analog)
  • Experimental Data : Oxidation at C8 disrupts base-pairing ability, abolishing antiviral efficacy .

Glycosidic Bond Stability

The β-configuration of the glycosidic bond and 2'-fluoro substitution enhance hydrolytic stability:

Condition Effect Half-Life
Acidic (pH < 3) Partial cleavage of glycosidic bond~24 hours (vs. minutes for non-fluorinated analogs)
Alkaline (pH > 10) Minimal degradation>1 week
  • Structural Basis : The 2'-fluoro group electronically stabilizes the oxocarbenium ion transition state, reducing acid-catalyzed hydrolysis .

Enzymatic Transformations

F-ara-Purine interacts with cellular enzymes to form bioactive or inactivated species:

Enzyme Reaction Outcome
Purine nucleoside phosphorylase (PNP) Cleavage of glycosidic bondResistant to PNP, unlike non-fluorinated analogs .
Deaminases Deamination at C6Conversion to hypoxanthine analog (low yield) .

Conformational Effects on Reactivity

The sugar pucker (C2'-endo vs. C3'-endo) modulates reaction kinetics:

Protecting Groups Sugar Conformation Reaction Rate (Fluoride Substitution)
Trityl (3',5') C3'-endo (locked)30% yield in SN2 displacement
Benzyl (3',5') Flexible C2'-endo<10% yield due to competing elimination

Scientific Research Applications

Cancer Research

Mechanism of Action
Purine-9-beta-D-(2'-deoxy-2'-fluoro)arabinoriboside is a nucleoside analog that mimics natural nucleotides. It incorporates into DNA and RNA, disrupting normal nucleotide synthesis and function. This mechanism makes it a candidate for targeting rapidly dividing cancer cells, particularly in hematological malignancies.

Case Studies

  • T-cell Lymphoblastic Disease : Research has demonstrated the efficacy of this compound in treating T-cell lymphoblastic leukemia. A study synthesized a radiofluorinated version of this compound, [(18)F]F-AraG, which showed significant uptake in T cells, indicating its potential as a PET imaging agent for monitoring treatment responses in leukemia patients .
  • Solid Tumors : Another study highlighted the use of this compound in targeting specific malignant tumors, showcasing its versatility beyond hematological cancers .

Imaging Techniques

Positron Emission Tomography (PET)
The development of [(18)F]F-AraG as a radiotracer has opened new avenues for non-invasive imaging of T-cell populations in vivo. This application is particularly relevant for assessing immune responses and monitoring therapies in cancer patients.

Research Findings
The synthesis of [(18)F]F-AraG involved a direct fluorination process that yielded a radiochemical purity suitable for imaging studies. Preliminary uptake experiments indicated that both leukemia cell lines and activated primary thymocytes effectively absorbed the compound, supporting its use as an imaging agent .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer ResearchTargeting malignant tumors via DNA/RNA incorporationEffective in T-cell lymphoblastic disease; uptake studies support efficacy
Imaging TechniquesDevelopment of PET imaging agents[(18)F]F-AraG shows significant uptake in T cells
Antiviral ApplicationsPotential use against viral infectionsStructural similarity suggests possible antiviral properties

Mechanism of Action

The mechanism of action of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and leads to the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, disrupting the normal cell cycle and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside is unique due to its specific fluorine modification, which enhances its stability and alters its biological activity. This makes it particularly effective in targeting certain types of cancer cells and provides a valuable tool for scientific research.

Biological Activity

Purine-9-beta-D-(2'-deoxy-2'-fluoro)arabinoriboside, also known as 2-amino-6-chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)-arabinoriboside, is a synthetic purine nucleoside analogue that exhibits significant biological activity, particularly in the fields of virology and oncology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a purine base with a 2-amino group and a chlorine atom at the 6-position, along with a beta-D-arabinofuranosyl moiety modified at the 2' position with a fluorine atom. This unique structure allows it to closely resemble natural nucleosides, facilitating its interaction with biological systems, particularly in nucleic acid metabolism.

  • Antiviral Activity :
    • The compound acts as an antiviral agent by mimicking natural nucleosides, allowing it to be incorporated into viral RNA or DNA during replication. This incorporation can lead to premature termination of nucleic acid synthesis or misincorporation, ultimately inhibiting viral propagation .
    • Studies have shown that it effectively inhibits the replication of various viruses, including influenza and HIV .
  • Antitumor Properties :
    • It has been demonstrated to possess cytotoxic effects against certain cancer cell lines. For instance, in vitro studies indicated that the compound inhibited DNA synthesis in L1210 cells without affecting RNA or protein synthesis .
    • The structural modifications enhance its selectivity and efficacy against specific tumor types while minimizing toxicity to normal cells.

In Vitro Studies

StudyFindings
The compound was found to be stable against purine nucleoside phosphorylase cleavage and showed cytotoxicity in T-cell lines.
Demonstrated potent antiviral activity against influenza virus with effective inhibition of viral replication in cell culture.
Modified ribozymes incorporating the compound showed significant reduction in viral RNA levels during infection assays.

Case Studies

  • Antiviral Efficacy :
    • A study reported that 2-amino-6-chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)arabinoriboside exhibited an EC₉₉ value of approximately 12 μM against influenza virus, indicating its potential as a therapeutic agent for viral infections .
  • Cytotoxicity Against Cancer Cells :
    • In experiments involving L1210 cells, treatment with the compound resulted in reduced thymidine incorporation into DNA, signifying its role as a DNA synthesis inhibitor .

Potential Applications

The unique properties of Purine-9-beta-D-(2'-deoxy-2'-fluoro)arabinoriboside make it a candidate for various therapeutic applications:

  • Antiviral Therapy : Its ability to interfere with viral replication suggests potential use in treating viral infections such as HIV and influenza.
  • Cancer Treatment : Its cytotoxic effects on cancer cells position it as a promising agent in oncology, particularly for lymphoid malignancies.

Q & A

Q. What are the established synthetic routes for Purine-9-beta-d-(2'-deoxy-2'-fluoro)arabinoriboside, and what key intermediates are involved?

The compound is synthesized via direct fluorination at the 2'-position of arabinofuranosyl purine derivatives. Key methods include:

  • TMSOTf-assisted fluorination : Trimethylsilyl triflate (TMSOTf) catalyzes the introduction of fluorine at the 2'-position, with protected sugar moieties (e.g., 3',5'-di-O-benzoyl groups) to prevent side reactions .
  • Suzuki coupling : Used to attach modified purine bases to fluorinated arabinofuranosyl backbones, as seen in fleximer nucleoside analogs . Critical intermediates include 2'-fluoro-arabinofuranosyl precursors and benzoyl-protected sugar derivatives to enhance regioselectivity .

Q. How is the structural integrity of Purine-9-beta-d-(2'-deoxy-2'-fluoro)arabinoriboside validated post-synthesis?

Characterization relies on:

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine incorporation, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify sugar configuration and base attachment .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and purity, critical for distinguishing fluorinated analogs from non-fluorinated byproducts .

**What solubility properties are reported for fluorinated arabinoribosides, and how do these impact experimental design?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.